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Compound of Interest

Compound Name: 2-isopropyl-1H-benzo[d]imidazole

Cat. No.: B1361389 Get Quote

An In-depth Technical Guide to 2-isopropyl-1H-benzo[d]imidazole

Introduction: Defining the Core Structure
The compound 2-isopropyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic

compound. Its structure consists of a fusion between a benzene ring and an imidazole ring,

with an isopropyl group substituted at the 2-position of the imidazole moiety. While "2-
isopropyl-1H-benzo[d]imidazole" is a commonly used and acceptable name, the preferred

IUPAC name is 2-(propan-2-yl)-1H-benzimidazole.[1] This guide will provide a comprehensive

technical overview of this compound, covering its synthesis, spectroscopic signature, key

properties, and its significance as a scaffold in the field of drug discovery. The benzimidazole

core is a "privileged scaffold" in medicinal chemistry, and understanding the influence of

substituents like the isopropyl group is critical for designing novel therapeutic agents.[2][3]

Physicochemical and Computed Properties
A foundational understanding of a compound's physical and chemical properties is essential for

its application in research and development. The properties for the parent compound, 2-
isopropyl-1H-benzo[d]imidazole, are summarized below.
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Property Value Source

Molecular Formula C₁₀H₁₂N₂ [4]

Molecular Weight 160.22 g/mol [4]

Appearance

White to off-white crystalline

powder (typical for similar

compounds)

[5]

XLogP3 2.6 [1]

Hydrogen Bond Donor Count 1 [6]

Hydrogen Bond Acceptor

Count
2 [6]

Synthesis Pathway: The Phillips-Ladenburg
Condensation
The most direct and established method for synthesizing the 2-substituted benzimidazole core

is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-

phenylenediamine with a carboxylic acid under acidic conditions.[7] For the synthesis of 2-
isopropyl-1H-benzo[d]imidazole, the reactants are o-phenylenediamine and isobutyric acid.

The reaction proceeds via an initial acylation of one of the amino groups of the o-

phenylenediamine by the carboxylic acid. This is followed by a rate-determining intramolecular

cyclization to form a dihydro-benzimidazole intermediate, which then undergoes dehydration to

yield the final aromatic benzimidazole ring system.[7] The use of a strong acid like hydrochloric

acid is crucial as it protonates the carbonyl group of the carboxylic acid, activating it for

nucleophilic attack by the diamine.
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Caption: Synthetic workflow for 2-isopropyl-1H-benzo[d]imidazole.

Detailed Experimental Protocol
The following is a representative protocol adapted from the synthesis of structurally similar

benzimidazoles.[7]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend o-

phenylenediamine (1.0 eq.) in 4 M hydrochloric acid.

Addition of Reagent: Add isobutyric acid (1.2 eq.) to the suspension.
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Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6

hours.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) until the starting material is completely consumed.

Work-up: After completion, allow the mixture to cool to room temperature. Carefully

neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium

hydroxide solution) until a precipitate forms.

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold

water to remove any inorganic salts.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) to yield the final 2-isopropyl-1H-benzo[d]imidazole.

Spectroscopic and Structural Characterization
Accurate structural elucidation is paramount. While experimental spectra for the specific title

compound are not widely published, the expected spectroscopic characteristics can be reliably

predicted based on data from closely related derivatives, such as 2-tert-butyl-1H-

benzo[d]imidazole and 2-isopropyl-1H-benzo[d]imidazol-5-amine.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data[8][9]
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Spectrum
Chemical Shift (δ,

ppm)
Assignment Notes

¹H NMR ~12.0 (s, 1H) Imidazole N-H

Broad singlet,
position can vary
with solvent and
concentration.

~7.2-7.6 (m, 4H) Aromatic C-H

Complex multiplet

pattern for the

benzene ring protons.

~3.0-3.2 (sept, 1H) Isopropyl C-H

Septet, J ≈ 7 Hz,

characteristic of a CH

group coupled to six

equivalent protons.

~1.3-1.4 (d, 6H) Isopropyl C-H₃

Doublet, J ≈ 7 Hz,

characteristic of two

methyl groups

coupled to a single

proton.

¹³C NMR ~158-160 C2 (C=N)

Quaternary carbon of

the imidazole ring

attached to the

isopropyl group.

~135-140 C3a/C7a (Aromatic)

Bridgehead carbons

where the rings are

fused.

~121-124
C4/C7 & C5/C6

(Aromatic)

Aromatic methine

carbons.

~27-28 Isopropyl -CH
Methine carbon of the

isopropyl group.

| | ~21-22 | Isopropyl -CH₃ | Methyl carbons of the isopropyl group. |
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Predicted Infrared (IR) Spectroscopy Data[8]

Frequency (cm⁻¹) Vibrational Mode Intensity

3200-3400 N-H stretching (imidazole) Strong, Broad

3000-3050 Aromatic C-H stretching Medium

2850-2970
Aliphatic C-H stretching

(isopropyl)
Medium-Strong

~1590, 1480
C=C and C=N stretching

(aromatic and imidazole rings)
Medium-Strong

| ~1450 | Aliphatic C-H bending | Medium |

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns. For 2-isopropyl-1H-benzo[d]imidazole, the molecular ion

peak (M⁺) would be observed at an m/z corresponding to its molecular weight (160.22). A

characteristic fragmentation would be the loss of a methyl group (•CH₃) from the isopropyl

substituent, resulting in a significant fragment ion.
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Caption: Standard workflow for spectroscopic characterization.

Applications and Relevance in Drug Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of

numerous FDA-approved drugs. Its derivatives are known to possess a wide array of biological

activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[3][10]
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The 2-isopropyl-1H-benzo[d]imidazole structure, specifically, has been incorporated into

novel compounds for various therapeutic targets:

Quorum Sensing Inhibition: In the fight against antibiotic resistance, researchers have

designed potent antagonists of the PqsR protein, a key regulator of virulence in

Pseudomonas aeruginosa. A hit-to-lead optimization study identified a series of 1H-

benzo[d]imidazole derivatives where the isopropyl substituent was found to be optimal for

biological activity, leading to compounds that could reduce bacterial virulence.[2]

Alzheimer's Disease Research: Substituted 2-phenyl-1H-benzo[d]imidazole derivatives have

been synthesized as inhibitors of the enzyme 17β-HSD10, which is implicated in Alzheimer's

disease.[11] Docking studies of related structures have shown that the imidazole ring can

interact with key residues in the enzyme's active site, such as the isopropyl group of Leucine

217, suggesting that substituents at this position are critical for modulating binding affinity.

[11]

Anticancer Agents: The benzimidazole core is a frequent component of microtubule targeting

agents, which are a class of potent anticancer drugs.[12] By substituting the core at various

positions, including the 2-position, researchers can fine-tune the antiproliferative activity

against cancer cell lines.[3][12]

The isopropyl group itself is a valuable substituent in drug design. It is a small, lipophilic group

that can enhance a molecule's ability to cross cell membranes and can form favorable van der

Waals interactions within the hydrophobic pockets of target proteins, often leading to improved

potency and a better pharmacokinetic profile.[2][11]

Conclusion
2-isopropyl-1H-benzo[d]imidazole, or 2-(propan-2-yl)-1H-benzimidazole, is a structurally

significant compound built upon the privileged benzimidazole scaffold. Its synthesis is readily

achieved through established condensation chemistry, and its structure can be unequivocally

confirmed using a standard suite of spectroscopic techniques. The demonstrated and potential

applications of this core structure in developing novel inhibitors for infectious diseases,

neurodegenerative disorders, and oncology highlight its enduring importance for researchers,

scientists, and drug development professionals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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